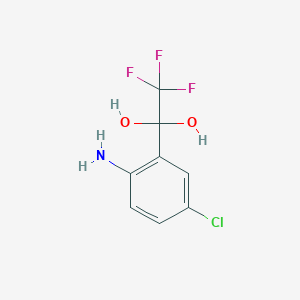
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro 1,1-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound characterized by the presence of an amino group, a chlorine atom, and trifluoromethyl groups attached to an ethane-1,1-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the condensation of 2-amino-5-chlorobenzophenone with trifluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol .
Chemical Reactions Analysis
Types of Reactions: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted benzophenones, quinones, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The trifluoromethyl groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
2-amino-5-chlorobenzophenone: Shares a similar structure but lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
2-amino-5-chlorophenylboronic acid: Another related compound with distinct reactivity due to the presence of a boronic acid group.
Uniqueness: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to the presence of trifluoromethyl groups, which impart enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity .
Properties
Molecular Formula |
C8H7ClF3NO2 |
|---|---|
Molecular Weight |
241.59 g/mol |
IUPAC Name |
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C8H7ClF3NO2/c9-4-1-2-6(13)5(3-4)7(14,15)8(10,11)12/h1-3,14-15H,13H2 |
InChI Key |
ASWVRQMOOIXPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(F)(F)F)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















